6-Methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
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Overview
Description
6-Methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is a chemical compound with the molecular formula C12H11NO3. It is a derivative of quinoline, featuring a methoxy group at the 6th position, a methyl group at the 1st position, and a carbaldehyde group at the 3rd position
Mechanism of Action
Mode of Action
It has been suggested that certain complexes of this compound may bind to dna via intercalation .
Result of Action
Certain complexes of this compound have exhibited high cytotoxicity against human tumor cells and 3d spheroids derived from solid tumors, related to high cellular uptake . These complexes also showed a high selectivity towards cancerous cell lines with respect to non-cancerous cell lines and were able to circumvent cisplatin resistance .
Biochemical Analysis
Biochemical Properties
It has been used in the synthesis of various complexes, such as Cu (II) complexes , palladium (II) complexes , and nickel (II) complexes . These complexes have been characterized and their biological activities have been investigated .
Cellular Effects
Some of its complexes have shown high cytotoxicity against human tumor cells and 3D spheroids derived from solid tumors . These effects are related to the high cellular uptake of the complexes .
Molecular Mechanism
Its complexes have been found to bind with calf thymus DNA via intercalation . They also bind to bovine serum albumin more strongly .
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. Another method is the Doebner-Miller reaction, which involves the condensation of aniline derivatives with aldehydes in the presence of an acid catalyst.
Industrial Production Methods: In an industrial setting, the compound can be produced using continuous flow reactors, which allow for better control over reaction conditions and improved scalability. The use of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can also enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-Methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as halides and amines.
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted quinolines.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, it serves as a probe for studying enzyme mechanisms and as a precursor for bioactive molecules.
Medicine: The compound has shown potential in medicinal chemistry, particularly in the development of antimalarial and anticancer agents.
Industry: In the industrial sector, it is used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
Uniqueness: 6-Methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is unique due to the presence of both a methoxy and a methyl group, which can influence its chemical reactivity and biological activity compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and versatile reactivity make it a valuable compound in research and development.
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Properties
IUPAC Name |
6-methoxy-1-methyl-2-oxoquinoline-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-13-11-4-3-10(16-2)6-8(11)5-9(7-14)12(13)15/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJZBLOCNWNCMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)C=C(C1=O)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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